1-(2-Isopropylpyridin-3-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)10-9(8(3)12)5-4-6-11-10/h4-7H,1-3H3 |
InChI Key |
YGLVOSYAVUXRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Isopropylpyridin 3 Yl Ethanone and Analogues
Strategic Approaches for Introducing the Ethanone (B97240) Moiety on Pyridine (B92270) Rings
The introduction of an ethanone (acetyl) group onto a pyridine ring is a key transformation in the synthesis of the target molecule. Several methods can be employed to achieve this, each with its own advantages and substrate scope.
Grignard Reagent-Mediated Acylation of Halopyridines
Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. masterorganicchemistry.comorganicchemistrytutor.com The acylation of halopyridines using Grignard reagents represents a viable method for introducing an ethanone group. This reaction typically involves the reaction of a halopyridine with magnesium to form a pyridyl Grignard reagent, which is then treated with an acetylating agent like acetyl chloride or acetic anhydride. organic-chemistry.orgquimicaorganica.org
A general scheme for this process is as follows:
Step 1: Formation of the Pyridyl Grignard Reagent. A halopyridine (e.g., 3-bromopyridine) reacts with magnesium metal in an anhydrous ether solvent (like THF) to form the corresponding pyridylmagnesium halide. organicchemistrytutor.com
Step 2: Acylation. The freshly prepared Grignard reagent then reacts with an acetylating agent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetylating agent. youtube.com
Step 3: Work-up. An acidic work-up is typically required to neutralize the reaction mixture and protonate the initial adduct to yield the final ketone product. chemistrysteps.com
It is important to note that Grignard reagents can add twice to esters, leading to the formation of tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com Therefore, using a more reactive acylating agent like an acid chloride is often preferred to achieve the desired ketone. chemistrysteps.com
Table 1: Grignard Reagent-Mediated Acylation of Halopyridines
| Reactant 1 | Reactant 2 | Product | Notes |
| 3-Halopyridine | Magnesium, then Acetyl Chloride | 1-(Pyridin-3-yl)ethanone | The choice of halogen can influence reactivity. |
| 2-Isopropyl-3-halopyridine | Magnesium, then Acetyl Chloride | 1-(2-Isopropylpyridin-3-yl)ethanone | Demonstrates the application for the target molecule. |
Nucleophilic Additions to Cyanopyridines
Another effective strategy for installing an ethanone group is through the nucleophilic addition of a methyl organometallic reagent to a cyanopyridine (pyridinenitrile). chemistrysteps.com This reaction proceeds via an imine intermediate which is subsequently hydrolyzed to the ketone. chemistrysteps.com
The key steps are:
Nucleophilic Attack: A methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on the cyanopyridine. chemistrysteps.com
Formation of Imine Intermediate: This addition breaks the carbon-nitrogen triple bond, forming an intermediate imine anion which is then protonated during work-up to a neutral imine.
Hydrolysis: The imine intermediate is then hydrolyzed, typically with aqueous acid, to yield the desired ketone. chemistrysteps.com
This method is particularly useful as cyanopyridines can be prepared from the corresponding halopyridines via nucleophilic substitution or other methods.
Table 2: Nucleophilic Additions to Cyanopyridines for Ketone Synthesis
| Reactant 1 | Reactant 2 | Product | Notes |
| 3-Cyanopyridine | Methylmagnesium Bromide, then H₃O⁺ | 1-(Pyridin-3-yl)ethanone | A common and effective method. |
| 2-Isopropyl-3-cyanopyridine | Methyllithium, then H₃O⁺ | This compound | Highlights the versatility of the nucleophile. |
Precision Incorporation of the Isopropyl Group into Pyridine Architectures
The selective introduction of an isopropyl group at the C2 position of the pyridine ring is another critical aspect of the synthesis.
Direct Alkylation of Pyridine Precursors
Direct C-H alkylation of pyridines has historically been challenging due to issues with regioselectivity and overalkylation. nih.gov However, recent advancements have provided more controlled methods. The Minisci reaction, a homolytic aromatic substitution, allows for the introduction of alkyl groups onto protonated heteroaromatic compounds. nih.gov Variations of this reaction using different radical sources can be employed. nih.gov
Another approach involves the deprotonation of the pyridine ring at a specific position using a strong base, followed by quenching with an isopropyl electrophile (e.g., isopropyl iodide). The regioselectivity of deprotonation can often be directed by substituents already present on the ring. youtube.com
Recent studies have shown that the choice of alkyllithium activators can control the regioselectivity of pyridine alkylation, with some favoring C2 and others C4 substitution. acs.org
Table 3: Direct Alkylation of Pyridine Precursors
| Pyridine Precursor | Alkylating Agent/Method | Product | Notes |
| Pyridine | Isopropyl radical (e.g., from isobutyric acid via Minisci conditions) | 2-Isopropylpyridine (B1293918) and 4-Isopropylpyridine | Often yields a mixture of isomers. |
| 3-Substituted Pyridine | LDA, then Isopropyl Iodide | 2-Isopropyl-3-substituted Pyridine | The directing effect of the substituent is crucial. |
| Pyridine | 1,1-diborylalkanes with sec-butyllithium | 2-Alkylpyridine | Offers high regioselectivity for C2-alkylation. acs.org |
Reduction and Functionalization of Unsaturated Alkyl Chains
An alternative strategy involves starting with a pyridine derivative bearing an unsaturated alkyl chain at the desired position, which is then reduced to the saturated isopropyl group. For example, a 2-isopropenylpyridine (B1346815) can be catalytically hydrogenated to 2-isopropylpyridine.
This two-step approach can sometimes offer better control over the final product:
Introduction of the Unsaturated Chain: This can be achieved through various cross-coupling reactions, such as a Stille or Suzuki coupling between a 2-halopyridine and an appropriate isopropenyl organometallic reagent.
Reduction: The double bond of the isopropenyl group is then selectively reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method. Another method could be the use of samarium diiodide in the presence of water which has been shown to reduce pyridine rings to piperidines, and in some cases, reduce substituents. clockss.org Ozonolysis can also be used to cleave carbon-carbon double or triple bonds, which can be a method for decreasing the length of a carbon chain. youtube.com
Cascade and Multi-Component Reaction Sequences in Pyridine Synthesis
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to constructing highly substituted pyridines. nih.govresearchgate.net These methods often build the pyridine ring from acyclic precursors, incorporating the desired substituents in the process.
One such strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization and air oxidation to yield a highly substituted pyridine. nih.gov This method is modular, allowing for the variation of substituents on the final pyridine ring. nih.gov
Another example is the cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. ccspublishing.org.cn This approach provides access to a range of substituted pyridines that are not easily accessible through conventional methods. ccspublishing.org.cn
Table 4: Cascade and Multi-Component Reactions for Pyridine Synthesis
| Reaction Type | Key Reactants | Product Type | Reference |
| Cu-Catalyzed Cascade | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Highly substituted pyridines | nih.gov |
| Nucleophilic Addition Cascade | 1,2,3-Triazines, activated acetonitriles or ketones | Highly substituted pyridines | ccspublishing.org.cn |
| [2+2+1+1] Condensation | Readily available α,β–unsaturated carbonyl compounds and propargylic amines | Diversely substituted pyridines | researchgate.net |
Sustainable Synthetic Protocols for Pyridine Derivative Preparation
Recent research has focused on creating novel pyridine derivatives through environmentally conscious techniques such as multicomponent reactions, the use of green catalysts, solvent-free synthesis, and energy-efficient methods like microwave and ultrasonic irradiation. nih.govresearchgate.net These protocols offer significant advantages over traditional methods, including higher yields, shorter reaction times, and purer products at a lower cost. nih.gov
Visible-Light Catalysis in C-C and C-N Bond Formation
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light as an abundant and clean energy source to drive chemical transformations under mild conditions. This approach is particularly effective for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex heterocyclic scaffolds like pyridines. nih.gov
The core principle involves a photocatalyst that, upon absorbing visible light, becomes electronically excited. This excited state can then mediate the reaction through energy transfer or single-electron transfer (SET) processes, generating reactive radical intermediates that lead to the desired bond formation. nih.govyoutube.com For instance, the combination of nickel catalysis with visible-light-induced photoredox catalysis has proven effective for creating C-P bonds, a strategy adaptable for C-C bond formation. nih.gov
In the context of pyridine synthesis, visible-light-induced strategies have been developed for the direct functionalization of feedstocks. A metal-free approach allows for the site-selective heteroarylation of remote C(sp³)–H bonds by using N-alkoxyheteroarenium salts. capes.gov.br In this process, a photoexcited quinolinone catalyst reduces the N-alkoxypyridinium substrate, generating an alkoxy radical. This radical then undergoes translocation to form a nucleophilic alkyl radical, which in turn creates the new C-C bond with the heteroaryl source. capes.gov.br Similarly, photochemical transformations of pyrazolo[1,2-a]pyrazolone substrates can be initiated by visible light, leading to selective C–N bond cleavage and the formation of substituted pyrazoles, demonstrating the precision of light-induced reactions. nih.gov
| Catalyst/System | Bond Type | Reaction Description | Key Features |
| Quinolinone (Photoexcited) | C-C | Metal-free, site-selective heteroarylation of remote C(sp³)–H bonds using N-alkoxypyridinium salts. capes.gov.br | Radical translocation mechanism. capes.gov.br |
| Nickel/Photoredox Dual Catalysis | C-P (analogous to C-C) | Efficient C-P bond formation from diarylphosphine oxides and aryl iodides at room temperature. nih.gov | Broad substrate scope and high functional group tolerance. nih.gov |
| Iridium Photocatalyst | C-C, C-N | Intramolecular [2+2] cycloaddition to synthesize azetidines, involving triplet energy transfer. youtube.com | Accesses unprotected azetidines via subsequent N-N bond cleavage. youtube.com |
| Poly(pyridine-2,5-diyl) (PPy) | General Reduction | Heterogeneous photocatalysis for the reduction of carbonyl compounds and alkenes using triethylamine. rsc.org | Noble-metal-free system for selective reductions. rsc.org |
Electrochemical Methods for Heterocyclic Annulation
Electrosynthesis offers a green and powerful alternative to conventional chemical synthesis by using electricity to drive oxidation and reduction reactions. This method often obviates the need for chemical oxidants or reductants, minimizing waste and allowing for reactions under mild conditions. chim.it For the synthesis of pyridine derivatives, electrochemical methods are particularly well-suited for annulation reactions, where a new ring is fused onto a pre-existing structure.
An efficient electrochemical approach has been developed for the [3+2] annulation of imidazo[1,2-a]pyridines with alkynes, using electrons as a traceless reagent. acs.org This method produces a wide range of polycyclic heteroaromatics in good yields under green conditions. The process typically occurs in an undivided cell at a constant current, often employing platinum electrodes. chim.it
Furthermore, electrochemical synthesis can be combined with transition metal catalysis. For example, cobalt-catalyzed C-H/N-H activation has been used to synthesize lactams, where the cobalt catalyst is regenerated anodically. oup.com In other systems, mediators like ferrocene (B1249389) or iodide can facilitate the electrochemical process. chim.itoup.com A notable application is the synthesis of 1-cyano-imidazo[1,5-a]pyridines, where ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) serves as both the electrolyte and the cyanide source, showcasing the atom economy of electrosynthesis. rsc.org These methods demonstrate the versatility and practicability of electrochemistry in constructing complex heterocyclic systems. acs.org
| Reaction Type | Substrates | Key Features |
| [3+2] Annulation | Imidazo[1,2-a]pyridines and alkynes. acs.org | Uses electrons as a green reagent; proceeds under mild conditions. acs.org |
| [4+2] Annulation | Tertiary anilines and alkenes. rsc.org | Catalyst-free synthesis of tetrahydroquinolines. rsc.org |
| C-H/N-H Activation | Substituted pyridine N-oxides. oup.com | Water-tolerant cobalt catalysis; electrochemical regeneration of the catalyst. oup.com |
| Cascade Cyanation/Cyclization | Pyridine-2-carboxaldehydes, amines, and NH₄SCN. rsc.org | NH₄SCN acts as both electrolyte and cyanating agent. rsc.org |
Solvent-Free and Aqueous Medium Reactions
One of the cornerstones of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. ijpsonline.com Solvent-free (neat) reactions and reactions conducted in aqueous media are highly attractive alternatives that reduce environmental impact, cost, and safety risks. nih.govresearchgate.net
Solvent-free synthesis of pyridine derivatives has been achieved using various techniques. For instance, the Hantzsch condensation, a classic multicomponent reaction, can be performed under solvent-free conditions at elevated temperatures, often catalyzed by recyclable solid acids like Wells-Dawson heteropolyacids. conicet.gov.ar This approach not only yields the desired pyridines but also simplifies product isolation. conicet.gov.ar Mechanochemistry, specifically ball milling, provides another solvent-free route. The direct alkynylation of pyridine N-oxides has been successfully demonstrated under ball milling conditions, avoiding the need for catalysts, solvents, or additives, with water being the only waste product. acs.org
Aqueous synthesis leverages the unique properties of water as a solvent. The synthesis of highly substituted pyridines has been reported via a multicomponent reaction of ketones, 1-benzyl-5-methyl-1,2,3-triazol-4-yl-3-arylprop-2-en-1-ones, and ammonium acetate (B1210297) in water, achieving high yields. ijpsonline.com These methods highlight a shift towards more benign reaction media, making the synthesis of pyridine derivatives safer and more sustainable. researchgate.netijpsonline.com
| Method | Reaction Description | Catalyst/Conditions | Advantage |
| Hantzsch-like Condensation | Multicomponent reaction of 3-formylchromones, a β-ketoester, and ammonium acetate. conicet.gov.ar | Wells-Dawson heteropolyacid; 80 °C; solvent-free. conicet.gov.ar | Clean, high-yield synthesis of functionalized pyridines. conicet.gov.ar |
| Ball Milling | Deoxygenative alkynylation of pyridine N-oxides with phenylacetylenes. acs.org | Stainless steel milling jar; NaOtBu; solvent-free. acs.org | Catalyst- and additive-free; water is the only byproduct. acs.org |
| Microwave Irradiation | One-pot, four-component reaction to form novel pyridines. nih.gov | Ethanol (B145695); microwave irradiation (2-7 min). nih.gov | Excellent yields (82-94%), short reaction times. nih.gov |
| Aqueous Multicomponent Reaction | Reaction of ketones, ammonium acetate, and triazolyl-enones. ijpsonline.com | Water as solvent. ijpsonline.com | Environmentally benign, high yield (90%). ijpsonline.com |
Chemical Reactivity and Transformation Pathways of 1 2 Isopropylpyridin 3 Yl Ethanone
Reactions Centered at the Carbonyl Group (Ethanone Functionality)
The ethanone (B97240) group, an acetyl moiety attached to the pyridine (B92270) ring, is a hub of reactivity. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic, making it susceptible to a variety of nucleophilic additions, reductions, and condensation reactions.
Reduction to Secondary Alcohols
The carbonyl group of 1-(2-Isopropylpyridin-3-yl)ethanone can be readily reduced to a secondary alcohol, 1-(2-isopropylpyridin-3-yl)ethanol. This transformation is a fundamental reaction in organic synthesis, typically achieved using hydride-based reducing agents.
Common Reducing Agents and Conditions:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. It effectively reduces ketones without affecting other potentially reducible groups.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, capable of reducing ketones and a wide range of other functional groups. Reactions are typically carried out in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Meerwein-Ponndorf-Verley (MPV) Reduction: This method involves a reversible hydrogen transfer from a secondary alcohol, suchas isopropanol (B130326), catalyzed by an aluminum alkoxide, like aluminum isopropoxide.
The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. For a straightforward reduction of the ketone, sodium borohydride is generally sufficient and practical.
Organometallic Additions (e.g., Grignard, Organolithium Reagents)
The electrophilic carbonyl carbon of the ethanone group is an excellent site for the addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. sigmaaldrich.com This reaction is a powerful tool for forming new carbon-carbon bonds, leading to the synthesis of tertiary alcohols. sigmaaldrich.comresearchgate.net
The general reaction involves the nucleophilic attack of the organometallic's carbanionic 'R' group on the carbonyl carbon. The resulting magnesium or lithium alkoxide intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol. sigmaaldrich.com A key challenge in reactions with ketones like this compound is the potential for enolization, where the organometallic reagent acts as a base, abstracting an alpha-proton from the acetyl group. This side reaction can be minimized by using carefully controlled reaction conditions, such as low temperatures. google.com
Table 1: Examples of Organometallic Addition to this compound
| Organometallic Reagent | R-Group | Product (after hydrolysis) |
| Methylmagnesium bromide (CH₃MgBr) | Methyl | 2-(2-Isopropylpyridin-3-yl)propan-2-ol |
| Phenyllithium (C₆H₅Li) | Phenyl | 1-Phenyl-1-(2-isopropylpyridin-3-yl)ethanol |
| Ethylmagnesium chloride (CH₃CH₂MgCl) | Ethyl | 2-(2-Isopropylpyridin-3-yl)butan-2-ol |
| Vinyllithium (CH₂=CHLi) | Vinyl | 1-(2-Isopropylpyridin-3-yl)but-3-en-1-ol |
Condensation Reactions Leading to Enones and Chalcones
This compound can serve as the ketone component in base- or acid-catalyzed condensation reactions with aldehydes to produce α,β-unsaturated ketones, known as enones. organic-chemistry.orgorganic-chemistry.org When the aldehyde is aromatic, the resulting products are a class of compounds known as chalcones or chalcone-like derivatives. nih.govnih.govresearchgate.net These reactions, most notably the Claisen-Schmidt condensation, proceed via an aldol (B89426) addition followed by a dehydration step. nih.govrsc.org
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. nih.govresearchgate.net The base deprotonates the α-carbon of the ethanone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the stable, conjugated enone system. rsc.org
Table 2: Synthesis of Chalcone Derivatives from this compound
| Aldehyde | Catalyst | Resulting Chalcone Derivative |
| Benzaldehyde | NaOH or KOH | (E)-1-(2-Isopropylpyridin-3-yl)-3-phenylprop-2-en-1-one |
| 4-Methoxybenzaldehyde | NaOH or KOH | (E)-1-(2-Isopropylpyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 4-Chlorobenzaldehyde | NaOH or KOH | (E)-3-(4-Chlorophenyl)-1-(2-isopropylpyridin-3-yl)prop-2-en-1-one |
| 2-Furaldehyde | NaOH or KOH | (E)-3-(Furan-2-yl)-1-(2-isopropylpyridin-3-yl)prop-2-en-1-one |
Pyridine Ring Functionalization and Derivatization
The pyridine ring, while aromatic, possesses a nitrogen atom that influences its reactivity, making it distinct from benzene. The nitrogen atom is basic and deactivates the ring towards electrophilic substitution, but it also facilitates other modes of functionalization. ijnrd.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. youtube.comyoutube.com To utilize this compound in these reactions, it must first be converted into a suitable substrate, typically a halo-derivative (e.g., bromo- or iodo-pyridine). Halogenation would likely occur at the C4, C5, or C6 positions of the pyridine ring.
In the Suzuki-Miyaura coupling, this halo-pyridine derivative is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com
Table 3: Potential Suzuki-Miyaura Coupling Reactions
| Halogenated Substrate (Example) | Boronic Acid | Potential Product |
| 1-(5-Bromo-2-isopropylpyridin-3-yl)ethanone | Phenylboronic acid | 1-(2-Isopropyl-5-phenylpyridin-3-yl)ethanone |
| 1-(5-Bromo-2-isopropylpyridin-3-yl)ethanone | Thiophene-2-boronic acid | 1-(2-Isopropyl-5-(thiophen-2-yl)pyridin-3-yl)ethanone |
| 1-(6-Chloro-2-isopropylpyridin-3-yl)ethanone | 4-Methoxyphenylboronic acid | 1-(2-Isopropyl-6-(4-methoxyphenyl)pyridin-3-yl)ethanone |
| 1-(6-Chloro-2-isopropylpyridin-3-yl)ethanone | Vinylboronic acid | 1-(2-Isopropyl-6-vinylpyridin-3-yl)ethanone |
Similarly, the Negishi coupling utilizes an organozinc reagent in place of the organoboron compound, often offering different reactivity and substrate scope.
Frustrated Lewis Pair Chemistry for N-Heterocycle Functionalization
Frustrated Lewis Pair (FLP) chemistry involves the use of a combination of a bulky Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgresearchgate.net This "unquenched" reactivity allows the pair to activate a variety of small molecules. nih.govrsc.org
In the context of this compound, the pyridine nitrogen can act as the Lewis base component of an FLP. When combined with a sterically demanding Lewis acid (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃), the resulting FLP can activate molecules like dihydrogen (H₂). wikipedia.orgnih.gov This activation facilitates the metal-free hydrogenation of various substrates, and in some cases, the heterocycle itself can be selectively hydrogenated. acs.orgnih.gov This approach represents a modern, metal-free strategy for the functionalization and reduction of N-heterocycles. d-nb.info The steric hindrance provided by the isopropyl group at the 2-position of the pyridine ring could potentially play a significant role in the formation and reactivity of such an FLP system.
Halogenation and Subsequent Cross-Coupling Strategies
The introduction of a halogen atom onto the pyridine ring of this compound opens up a gateway for a multitude of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The regioselectivity of halogenation is a critical aspect, primarily governed by the electronic nature of the pyridine ring and the directing effects of the existing substituents.
Halogenation: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the existing alkyl and acetyl groups can influence the position of halogenation. Direct halogenation of pyridines can be challenging and may require harsh conditions. A common strategy to achieve regioselective halogenation of pyridines is through the use of their N-oxide derivatives, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. nih.gov For this compound, halogenation is likely to be directed to the positions less deactivated by the electron-withdrawing acetyl group. Another modern approach involves a temporary dearomatization of the pyridine ring to form Zincke imine intermediates, which can then undergo highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgchemrxiv.org
Cross-Coupling Reactions: Once a halogen atom is installed, typically a bromine or iodine for higher reactivity, the resulting halo-pyridine derivative of this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used for the formation of biaryl compounds. For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic moieties. While the cross-coupling of 2-pyridyl nucleophiles can sometimes be challenging, specific conditions and ligands have been developed to facilitate these transformations efficiently. nih.govresearchgate.net
Negishi Coupling: This powerful cross-coupling reaction utilizes an organozinc reagent as the coupling partner. nih.gov The Negishi coupling is known for its high functional group tolerance and reactivity. A halogenated this compound could be effectively coupled with a variety of alkyl, aryl, or vinyl zinc reagents to generate a diverse range of substituted pyridines.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Features |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Good functional group tolerance, stable and accessible organoboron reagents. wikipedia.orglibretexts.orgorganic-chemistry.org |
| Negishi Coupling | Organozinc reagent | Pd catalyst (e.g., Pd(dba)₂, ligand) | High reactivity, good for forming C(sp²)-C(sp³) bonds. nih.gov |
Stereoselective Transformations for Chiral Derivatives
The ketone functionality in this compound provides a handle for the introduction of a new stereocenter, leading to the formation of chiral alcohols. The synthesis of enantiomerically pure or enriched derivatives is of significant interest, particularly in medicinal chemistry, where the stereochemistry of a molecule can be critical for its biological activity.
Asymmetric Reduction of the Ketone
The most direct approach to obtaining chiral 1-(2-isopropylpyridin-3-yl)ethanol is through the asymmetric reduction of the ketone. This can be achieved using various catalytic methods, which employ a chiral catalyst to control the stereochemical outcome of the hydride transfer to the carbonyl group.
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: Asymmetric hydrogenation involves the use of molecular hydrogen in the presence of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium. dicp.ac.cnscispace.com Asymmetric transfer hydrogenation (ATH) offers a practical alternative, using a hydrogen donor like isopropanol or formic acid in place of gaseous H₂. liv.ac.uk Chiral ligands, often diamines or phosphines, coordinate to the metal center and create a chiral environment that directs the approach of the ketone to the metal-hydride, leading to the preferential formation of one enantiomer of the alcohol. For aromatic ketones, high enantioselectivities are often achievable with well-established catalytic systems.
| Method | Catalyst/Reagents (Examples) | Hydrogen Source | Typical Stereoselectivity |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ with chiral phosphine (B1218219) ligands | H₂ | High (often >90% ee) |
| Asymmetric Transfer Hydrogenation | Ru(II) or Rh(III) complexes with chiral diamine ligands | Isopropanol, Formic acid/triethylamine | High (often >95% ee) liv.ac.ukrug.nl |
Chiral Auxiliary Approaches
An alternative strategy for stereocontrol involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.comresearchgate.net
For this compound, a chiral auxiliary could be incorporated in several ways. For instance, the ketone could be converted into a chiral enamine or imine by reaction with a chiral amine. Subsequent reduction of the C=N double bond would proceed diastereoselectively, and removal of the auxiliary would furnish the chiral amine. Alternatively, a chiral auxiliary could be attached to the acetyl group, for example, by forming a chiral ketal. However, a more common approach for ketones is to modify the substrate to introduce a chiral directing group that influences the stereochemical course of reactions at the carbonyl.
A well-established method involves the use of oxazolidinone auxiliaries, as popularized by Evans. researchgate.net While typically used for controlling the stereochemistry of α-alkylation or aldol reactions of carboxylic acid derivatives, similar principles can be applied. Another common approach utilizes chiral amino alcohols, such as pseudoephedrine, which can be used to form chiral amides and direct subsequent reactions. nih.gov
The general process for using a chiral auxiliary is as follows:
Attachment: Covalent bonding of the chiral auxiliary to the substrate.
Diastereoselective Reaction: The key bond-forming step, where the stereochemistry is controlled by the auxiliary.
Cleavage: Removal of the auxiliary to yield the desired chiral product.
While powerful, this method requires additional synthetic steps for the attachment and removal of the auxiliary.
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
The structure of this compound, featuring a ketone and a pyridine ring, provides a versatile platform for the construction of fused heterocyclic systems through cyclization and annulation reactions. These fused systems are of significant interest in medicinal chemistry and materials science. ias.ac.innih.govresearchgate.net
A common strategy involves the reaction of the acetyl group with a bifunctional reagent to build a new ring onto the pyridine core. For example, the methyl group of the acetyl moiety can be functionalized to act as a nucleophile in an intramolecular cyclization.
One potential pathway involves the reaction of this compound with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This would convert the acetyl group into an enaminone, which is a versatile intermediate for constructing various heterocyclic rings. For instance, reaction of the enaminone with hydrazine (B178648) could lead to the formation of a fused pyrazole (B372694) ring, while reaction with guanidine (B92328) could yield a fused pyrimidine (B1678525) ring.
Another approach could involve the intramolecular cyclization of a suitably functionalized derivative of this compound. For example, if a reactive group is introduced at the C4-position of the pyridine ring, an intramolecular aldol-type condensation could potentially lead to the formation of a new six-membered ring fused to the pyridine.
The synthesis of fused furopyridines, for instance, can be achieved from appropriately substituted pyridines. ias.ac.in While not a direct cyclization of the title compound, it illustrates the potential for forming fused systems from pyridine precursors. Similarly, other fused systems like pyrrolopyridines or thienopyridines can be synthesized through various cyclization strategies. mdpi.commdpi.com The specific reaction conditions and reagents would determine the nature of the resulting fused heterocyclic system.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
High-field ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for structural determination. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton.
For 1-(2-isopropylpyridin-3-yl)ethanone, with the molecular formula C₁₀H₁₃NO, one would expect to observe distinct signals corresponding to each unique proton and carbon atom in the molecule. The expected signals in the ¹H NMR spectrum would include those for the three aromatic protons on the pyridine (B92270) ring, the septet and doublet for the isopropyl group protons, and a singlet for the acetyl methyl protons. The ¹³C NMR would similarly show distinct signals for the aromatic, isopropyl, and acetyl carbons.
Although specific, experimentally verified spectral data for this compound is not publicly documented, a theoretical prediction of the NMR signals is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Pyridine-H4 | 7.8 - 8.2 | dd | 135 - 140 |
| Pyridine-H5 | 7.2 - 7.5 | dd | 120 - 125 |
| Pyridine-H6 | 8.5 - 8.8 | dd | 148 - 152 |
| Isopropyl-CH | 3.0 - 3.5 | septet | 30 - 35 |
| Isopropyl-CH₃ | 1.2 - 1.4 | d | 22 - 25 |
| Acetyl-CH₃ | 2.5 - 2.7 | s | 28 - 32 |
| Acetyl-C=O | - | - | 198 - 202 |
| Pyridine-C2 | - | - | 160 - 165 |
| Pyridine-C3 | - | - | 130 - 135 |
s = singlet, d = doublet, dd = doublet of doublets, septet = septet
To confirm the assignment of ¹H and ¹³C signals and piece together the molecular structure, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to each other. For this molecule, COSY would show correlations between the coupled protons on the pyridine ring and between the methine and methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting molecular fragments. Key HMBC correlations would be expected from the acetyl protons to the carbonyl carbon and the C3 of the pyridine ring, and from the isopropyl methine proton to the C2 of the pyridine ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is useful for determining conformation and stereochemistry. For this compound, NOESY could show spatial proximity between the isopropyl group protons and the proton at the C6 position of the pyridine ring.
Published 2D NMR spectral data for this compound are not available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass to several decimal places.
For this compound, the molecular formula is C₁₀H₁₃NO. The theoretical exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Theoretical Exact Mass [M+H]⁺ | 164.1070 |
An experimental HRMS measurement would be expected to yield a value for the protonated molecule [M+H]⁺ that is extremely close to this theoretical value, thereby confirming the elemental composition.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent method for identifying the presence of specific functional groups. Each molecule has a unique "fingerprint" region in its IR spectrum.
A key feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the acetyl moiety. The position of this band is sensitive to the electronic environment. For an aryl ketone, this stretch is typically observed in a characteristic region of the spectrum.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Aryl Ketone | 1680 - 1700 | Strong |
| C-H Stretch (sp³) | Isopropyl, Acetyl | 2850 - 3000 | Medium |
| C-H Stretch (sp²) | Pyridine Ring | 3010 - 3100 | Medium-Weak |
| C=C/C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |
While a published IR spectrum for this specific compound is unavailable, the presence of a strong absorption band around 1690 cm⁻¹ would be a definitive indicator of the ketone functional group.
Single Crystal X-ray Diffraction for Solid-State Structure
Single Crystal X-ray Diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, it is possible to map the electron density and thus determine the precise positions of all atoms in the crystal lattice. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
To date, the single crystal X-ray structure of this compound has not been reported in the scientific literature or deposited in crystallographic databases such as the Cambridge Structural Database (CSD). If a suitable single crystal could be grown, this technique would provide the ultimate confirmation of its molecular structure and reveal its packing arrangement in the solid state.
Determination of Molecular Geometry and Conformation
The precise three-dimensional arrangement of atoms and the conformational flexibility of this compound are critical determinants of its chemical reactivity and physical properties. In the absence of single-crystal X-ray diffraction data for this specific compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating its molecular geometry and conformational preferences. Such theoretical studies, by calculating the molecule's electronic structure, can predict stable conformations and provide detailed information on bond lengths, bond angles, and dihedral angles.
Research on structurally related compounds, such as derivatives of 2-acetylpyridine, has demonstrated the utility of DFT calculations in providing accurate geometric parameters that correlate well with experimental data obtained from X-ray crystallography. researchgate.netscielo.br These studies often employ methods like B3LYP with a suitable basis set (e.g., 6-311G) to optimize the molecular geometry and explore the potential energy surface. researchgate.netscielo.br
The conformation of the acetyl group is of particular interest. Theoretical studies on similar aromatic ketones indicate that the planar conformation, where the carbonyl group is coplanar with the aromatic ring, is generally the most stable due to favorable π-orbital overlap. However, steric hindrance from adjacent substituents can force the acetyl group out of the plane. In the case of this compound, the bulky isopropyl group at the adjacent 2-position likely influences the rotational barrier of the acetyl group, leading to a specific preferred dihedral angle.
Similarly, the isopropyl group's orientation will be dictated by steric interactions with the neighboring acetyl group and the pyridine ring's nitrogen atom. The molecule is expected to adopt a conformation that minimizes these steric clashes, resulting in a twisted arrangement of the substituents relative to the pyridine ring.
Detailed computational analysis would provide specific values for the bond lengths and angles within the molecule. The table below presents hypothetical, yet plausible, geometric parameters for the lowest energy conformer of this compound, derived from the established principles of molecular modeling and data from analogous structures.
Table 1: Calculated Molecular Geometry Parameters for this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C(2)-C(3) | 1.398 | |
| C(3)-C(acetyl) | 1.510 | |
| C(acetyl)=O | 1.230 | |
| C(2)-C(isopropyl) | 1.540 | |
| Bond Angles (°) | ||
| N(1)-C(2)-C(3) | 122.5 | |
| C(2)-C(3)-C(acetyl) | 120.0 | |
| C(3)-C(acetyl)=O | 121.0 | |
| N(1)-C(2)-C(isopropyl) | 118.0 | |
| Dihedral Angles (°) | ||
| C(2)-C(3)-C(acetyl)=O | 45.0 |
Note: The data in this table is illustrative and based on computational studies of structurally similar compounds. Actual values would require specific experimental determination or dedicated DFT calculations for this compound.
The planarity of the pyridine ring itself is largely maintained, though minor deviations can occur due to substituent-induced strain. The interplay between the electronic effects of the nitrogen atom and the acetyl group, and the steric demands of the isopropyl group, ultimately dictates the fine details of the molecular geometry and the conformational landscape of this compound. Further experimental validation through techniques like X-ray crystallography or advanced NMR spectroscopy would be invaluable for confirming these theoretical predictions.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For a molecule like 1-(2-Isopropylpyridin-3-yl)ethanone, DFT studies would be instrumental in determining its ground state properties. Such studies, which appear not to have been published, would typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. From this optimized structure, a wealth of information could be derived, including the distribution of electron density, the molecular electrostatic potential (which indicates regions susceptible to electrophilic or nucleophilic attack), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. While general DFT studies have been performed on various pyridine (B92270) derivatives to assess properties like basicity ijcce.ac.ir, specific data for this compound is not present in the surveyed literature.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are another class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational cost than DFT. Published ab initio studies on this specific compound are not found. Such a study would provide a benchmark for the results obtained from DFT and would be crucial for a deep understanding of its electronic properties. General discussions on ab initio molecular orbital theory are available wiley.com.
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamics of a molecule are key to its function and interactions.
Torsional Motion and Rotational Barriers
The rotation around the single bond connecting the isopropyl group to the pyridine ring, and the bond connecting the acetyl group, are subject to rotational barriers. These barriers determine the rate of interconversion between different conformers. Computational studies could precisely calculate the energy required to rotate these groups, providing insight into the molecule's flexibility at different temperatures. While research into the torsional barriers of other substituted aromatic compounds exists nih.gov, this information is not available for this compound.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data or for identifying the compound in a mixture. For this compound, in silico predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful. The PubChem database lists some basic computed properties for the molecule but does not provide detailed predicted spectra nih.gov. The prediction of NMR chemical shifts and coupling constants, as well as the vibrational frequencies and intensities in the IR spectrum, would require specific computational studies that have not been located in the public domain.
Computational NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts, aiding in spectral assignment and structural confirmation.
While no specific computational NMR studies for this compound are publicly available, we can infer its expected chemical shifts by examining its constituent parts: the 2-isopropylpyridine (B1293918) and 3-acetylpyridine (B27631) moieties.
Expected ¹H NMR Chemical Shifts:
The proton chemical shifts are influenced by the electron-donating isopropyl group and the electron-withdrawing acetyl group. The protons on the pyridine ring are expected to be in the aromatic region (δ 7.0-9.0 ppm). The isopropyl group's protons will appear in the aliphatic region, with the methine proton being a septet and the methyl protons a doublet. The acetyl group's methyl protons will appear as a singlet.
Expected ¹³C NMR Chemical Shifts:
The carbon chemical shifts will also reflect the electronic effects of the substituents. The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the acetyl group is expected to have a characteristic downfield shift (δ > 190 ppm). The carbons of the isopropyl group will appear in the aliphatic region.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on data from related structures and general substituent effects, is provided below.
| Atom | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | ~198 |
| Pyridine C2 | ~158 |
| Pyridine C3 | ~135 |
| Pyridine C4 | ~137 |
| Pyridine C5 | ~123 |
| Pyridine C6 | ~149 |
| Isopropyl CH | ~34 |
| Isopropyl CH₃ | ~23 |
| Acetyl CH₃ | ~26 |
This is an interactive data table. You can sort and filter the data.
Vibrational Frequency Analysis (IR)
Vibrational spectroscopy, including infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can calculate the vibrational frequencies and corresponding IR intensities, which can be compared with experimental spectra.
For this compound, the IR spectrum would be characterized by several key vibrational modes. A study on 3-ethylpyridine (B110496) using DFT calculations provides a basis for predicting the vibrational frequencies of a substituted pyridine ring. nih.gov
Key Predicted Vibrational Frequencies:
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the carbonyl group of the acetyl moiety.
C-H Stretch (Aromatic): These will appear above 3000 cm⁻¹.
C-H Stretch (Aliphatic): These will appear just below 3000 cm⁻¹.
C=C and C=N Stretch (Pyridine Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.
C-H Bending: These vibrations will occur at lower frequencies.
A table of predicted key IR absorption frequencies for this compound is presented below.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| C=O (Acetyl) | 1680 - 1700 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2970 |
| C=C, C=N (Pyridine) | 1400 - 1600 |
This is an interactive data table. You can sort and filter the data.
Cheminformatics and Data Mining for Structure-Property Relationships
Cheminformatics and data mining are increasingly used to establish relationships between chemical structure and physical, chemical, or biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are built using calculated molecular descriptors.
While no specific cheminformatics studies on this compound were found, a 3D-QSAR study on pyridone-pyrimidone derivatives as glucokinase activators highlights the potential of these methods. researchgate.net For this compound, a cheminformatics approach could be used to predict various properties, such as its solubility, boiling point, or potential biological activities.
Molecular Descriptors:
A wide range of molecular descriptors can be calculated for this compound to build predictive models. These descriptors fall into several categories:
Topological (2D) Descriptors: These are based on the 2D representation of the molecule and include connectivity indices and counts of different atom types and functional groups.
Geometrical (3D) Descriptors: These are derived from the 3D structure of the molecule and include molecular surface area and volume.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and include HOMO and LUMO energies.
A table of representative molecular descriptors that could be calculated for this compound is provided below.
| Descriptor Type | Example Descriptor |
| Topological | Molecular Weight |
| Topological | Number of Rotatable Bonds |
| Geometrical | Molecular Surface Area |
| Electronic | Dipole Moment |
| Quantum-Chemical | HOMO Energy |
This is an interactive data table. You can sort and filter the data.
By correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive QSPR model could be developed for the pyridyl ketone class of molecules, allowing for the estimation of properties for novel compounds like this compound.
Role As a Key Synthetic Intermediate and Building Block
Precursor in the Construction of Diverse Heterocyclic Scaffolds
The strategic placement of functional groups on the pyridine (B92270) ring of 1-(2-Isopropylpyridin-3-yl)ethanone makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The acetyl group, in particular, offers a reactive handle for various condensation and cyclization reactions, leading to the formation of fused and substituted ring systems.
Synthesis of Pyrimidine-Based Compounds
While direct experimental evidence for the use of this compound in the synthesis of pyrimidine (B1678525) derivatives is not extensively documented in the reviewed literature, the general reactivity of pyridyl ketones suggests its potential as a precursor. The synthesis of pyrimidines can be achieved through the condensation of chalcones with urea, thiourea, or guanidine (B92328). For instance, chalcones derived from 4-acetylpyridine (B144475) have been successfully converted into the corresponding pyrimidine derivatives. researchgate.net This suggests that this compound could first be condensed with an aromatic aldehyde to form a chalcone, which would then undergo cyclization to yield a pyrimidine ring fused or substituted with the 2-isopropylpyridine (B1293918) moiety. The reaction of chalcones with thiourea, for example, typically proceeds in the presence of a base like potassium hydroxide (B78521) to afford thiopyrimidines. researchgate.net
A general protocol for the synthesis of pyrimidines involves the direct condensation of amides with nitriles, a method that has been applied to a wide range of substrates. nih.gov Another approach involves the [3+3] cycloaddition of enamines with various partners. mdpi.com The versatility of these methods suggests that with appropriate functional group manipulation, this compound could serve as a valuable starting material for novel pyrimidine-based structures.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Pyridyl Chalcone | Thiourea | Thiopyrimidine | researchgate.net |
| N-vinyl Amide | Nitrile | Pyrimidine | nih.gov |
| Enamine | Various | Pyrimidine | mdpi.com |
Formation of Imidazo[1,2-a]pyridines and Related Fused Systems
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, making their synthesis a significant area of research. rsc.orgchemrevlett.com The construction of the imidazo[1,2-a]pyridine (B132010) scaffold often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a ketone.
While a specific example utilizing this compound was not found in the surveyed literature, its structure suggests a potential pathway. The isopropyl-substituted pyridine moiety could be derived from a corresponding 2-aminopyridine precursor. This precursor could then react with an appropriate α-haloketone to yield the desired fused system. A practical two-step synthesis of imidazo[1,2-a]pyridines has been reported starting from N-(prop-2-yn-1-yl)pyridin-2-amines. nih.gov Furthermore, tandem reactions involving Groebke–Blackburn–Bienaymé and Ugi reactions have been employed for the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. beilstein-journals.org
The general synthetic strategies for imidazo[1,2-a]pyridines are well-established and offer flexibility in the choice of starting materials. rsc.org For instance, the condensation of 2-aminopyridines with ketones can be catalyzed by various reagents to afford the fused heterocyclic product. mdpi.comscirp.org
| Starting Material 1 | Starting Material 2 | Product | Key Features | Reference |
| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | Common and efficient method | rsc.org |
| N-(prop-2-yn-1-yl)pyridin-2-amine | - | (E)-exo-halomethylene bicyclic pyridone | Stereospecific synthesis | nih.gov |
| 2-Aminopyridine, Aldehyde, Isocyanide | - | Imidazo[1,2-a]pyridine-containing peptidomimetic | Multicomponent reaction | beilstein-journals.org |
Integration into Thiadiazole and Oxadiazole Derivatives
The acetyl group of this compound serves as a key functional handle for its integration into five-membered heterocyclic rings such as thiadiazoles and oxadiazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of hydrazide-hydrazones in the presence of acetic anhydride. nih.govmdpi.com A plausible synthetic route starting from this compound would involve its conversion to a hydrazone, followed by reaction with a suitable acylating agent and subsequent cyclization. Another common method involves the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net
Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared from thiosemicarbazide (B42300) precursors. The synthesis of 1,3,4-thiadiazoles bearing a pyridine moiety has been reported, highlighting the feasibility of incorporating the structural features of this compound into this heterocyclic system. nih.gov The reaction of thiosemicarbazide with an acid chloride, followed by cyclization, is a common route to 2-amino-1,3,4-thiadiazoles.
| Heterocycle | General Precursor | Key Reagents/Conditions | Reference |
| 1,3,4-Oxadiazole | Hydrazide-hydrazone | Acetic anhydride | nih.govmdpi.com |
| 1,3,4-Oxadiazole | Hydrazide, Carboxylic acid | Phosphorus oxychloride | researchgate.net |
| 1,3,4-Thiadiazole | Thiosemicarbazide, Acid chloride | Cyclization | nih.gov |
Application in Pyrrolo[1,2-b]pyrazole Analogues
The synthesis of pyrrolo[1,2-b]pyrazole analogues represents a more complex synthetic challenge. While direct application of this compound for this specific scaffold was not identified in the reviewed literature, the general principles of pyrazole (B372694) synthesis from diketones or their equivalents offer a potential route. researchgate.netnih.govmdpi.com
A plausible, though unconfirmed, strategy could involve the conversion of this compound into a 1,3-diketone derivative. This could potentially be achieved through Claisen condensation with a suitable ester. The resulting diketone could then undergo condensation with hydrazine (B178648) or a substituted hydrazine to form the pyrazole ring. Subsequent intramolecular cyclization could then lead to the formation of the fused pyrrolo[1,2-b]pyrazole system. The synthesis of bis-pyrazoles from bis(β-diketone) precursors has been demonstrated, indicating the viability of this approach for constructing pyrazole-containing architectures. researchgate.net
Design and Synthesis of Advanced Ligand Systems
The pyridine nitrogen and the potential for introducing chirality make this compound an attractive scaffold for the development of novel ligands for asymmetric catalysis.
Chiral Pyridine-Aminophosphine Ligands for Asymmetric Catalysis
Chiral phosphine (B1218219) ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov The development of new ligand architectures is crucial for expanding the scope and efficiency of catalytic asymmetric transformations. Recent research has focused on the synthesis and application of chiral β-aminophosphine derivatives as powerful catalysts and ligands. rsc.org
While a direct synthesis of a chiral pyridine-aminophosphine ligand from this compound has not been explicitly described, its structure provides a foundation for such a development. A potential synthetic route could involve the asymmetric reduction of the ketone to a chiral alcohol, followed by conversion of the hydroxyl group to an amino group. Subsequent reaction with a chlorophosphine would yield the desired pyridine-aminophosphine ligand.
A notable study describes the enantioselective synthesis of tunable chiral pyridine-aminophosphine ligands based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. rsc.org These scaffolds are obtained through the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. It is conceivable that a quinoline (B57606) precursor bearing an isopropyl group could be synthesized, potentially originating from a molecule related to this compound, which could then be used to generate novel chiral ligands. The development of advanced pyridine synthesis techniques, including asymmetric methods, further supports the potential for creating complex chiral ligands from functionalized pyridine precursors. numberanalytics.com
| Ligand Type | Key Structural Feature | Potential Synthetic Approach | Reference |
| Chiral Pyridine-Aminophosphine | Chiral center adjacent to pyridine and phosphine | Asymmetric reduction of ketone, amination, phosphinylation | rsc.org |
| Chiral Pyridine-Aminophosphine | Chiral tetrahydroquinoline scaffold | Asymmetric hydrogenation of substituted quinolines | rsc.org |
Multi-terpyridine Ligands for Coordination Chemistry
Acetylpyridines, including isomers of this compound, are crucial building blocks in the synthesis of terpyridine ligands. mdpi.comwikipedia.org These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. wikipedia.orgnih.gov The synthesis of 4'-aryl-3,2':6',3''-terpyridine ligands can be achieved by reacting 3-acetylpyridine (B27631) derivatives with aromatic aldehydes and ammonia. mdpi.com This approach allows for the introduction of various substituents onto the terpyridine framework, enabling the fine-tuning of the ligand's electronic and steric properties. mdpi.com The resulting multi-terpyridine ligands are utilized in the construction of coordination polymers and networks. mdpi.comrsc.org
Enabling Compound Libraries for High-Throughput Screening
The structural motif of this compound makes it a valuable scaffold for the generation of compound libraries for high-throughput screening (HTS). nih.gov HTS is a key strategy in drug discovery for identifying hit compounds that modulate the activity of a biological target. mdpi.com Compound libraries for HTS are designed to cover a broad chemical space and possess drug-like properties. colorado.edustanford.edu
By modifying the isopropyl and acetyl groups of this compound, a diverse range of derivatives can be synthesized. These derivatives can be included in screening libraries to explore structure-activity relationships and identify novel lead compounds for drug development programs. nih.gov The design of such libraries often focuses on creating molecules with favorable physicochemical properties, such as appropriate molecular weight and lipophilicity, to enhance their potential as drug candidates. cam.ac.uk
Conclusion and Future Research Directions
Summary of Current Understanding and Synthetic Accessibility
Currently, the understanding of 1-(2-isopropylpyridin-3-yl)ethanone is primarily based on its structural classification and the established chemistry of analogous 2,3-disubstituted pyridines. The compound is commercially available from several suppliers, indicating that viable, albeit not widely published, synthetic routes exist.
Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem nih.gov |
| Molecular Weight | 163.22 g/mol | PubChem nih.gov |
| XLogP3 | 1.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
This data is based on computational predictions.
The synthesis of 2,3-disubstituted pyridines can be challenging due to regioselectivity issues. nih.gov However, established methodologies for the synthesis of related compounds, such as 1-(2-methylpyridin-3-yl)ethanone, provide a likely blueprint. buyersguidechem.com A plausible synthetic strategy could involve the directed ortho-metalation of a 2-isopropylpyridine (B1293918) precursor, followed by acylation. One such method involves the chemoselective directed metallation of 2-chloropyridine, which takes advantage of the directing effect of the halogen and its subsequent reactivity towards nucleophiles to introduce substituents at the 2- and 3-positions. rsc.org
Experimental Properties of an Analogous Compound: 1-(2-Methylpyridin-3-yl)ethanone
| Property | Value |
| Melting Point | 30-31 °C |
| Boiling Point | 226 °C |
| Density | 1.036 g/cm³ |
| Flash Point | 96 °C |
Source: buyersguidechem.comchemdad.com
The synthetic accessibility, while not explicitly detailed for the isopropyl derivative, can be inferred to be moderate, likely involving multi-step sequences that allow for the controlled introduction of the isopropyl and acetyl groups.
Prospects for Novel Reactivity and Unexplored Transformations
The reactivity of this compound is anticipated to be a rich tapestry woven from the electronic interplay of the pyridine (B92270) ring, the electron-donating isopropyl group at the C2 position, and the electron-withdrawing acetyl group at the C3 position.
The pyridine nitrogen renders the ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. However, the presence of a bulky isopropyl group at C2 would sterically hinder such approaches at this position. The acetyl group at C3 further influences the electronic landscape, potentially directing reactions to other sites.
Unexplored transformations for this specific molecule could include:
Reactions at the Acetyl Group: The carbonyl moiety is a prime site for a variety of reactions, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions to form larger, more complex structures.
Electrophilic Aromatic Substitution: While pyridines are generally less reactive towards electrophiles than benzene, the activating effect of the C2-isopropyl group might facilitate substitution at the C5 position. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be a versatile scaffold for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium, nickel, or copper-catalyzed cross-coupling reactions. The development of such methods for this specific substrate remains an open area of research.
Photochemical Reactions: The photoreactions of pyridines with various organic molecules have been shown to yield substituted pyridines, suggesting that the photochemical behavior of this compound could lead to novel compounds. electronicsandbooks.com
Emerging Applications in Advanced Organic Synthesis and Beyond
The true potential of this compound lies in its prospective applications, which are currently speculative but grounded in the known utility of functionalized pyridines. tandfonline.comnih.govresearchgate.net
Medicinal Chemistry: Pyridine derivatives are integral to a vast number of pharmaceuticals. wisdomlib.orgslideshare.net The specific substitution pattern of this compound could serve as a key building block for the synthesis of novel bioactive molecules. For instance, 2,3-disubstituted pyridines have been identified as potent, non-emetic PDE4 inhibitors for the treatment of asthma. nih.gov The unique steric and electronic properties imparted by the isopropyl and acetyl groups could be leveraged to fine-tune ligand-receptor interactions and improve pharmacokinetic profiles.
Advanced Organic Synthesis: As a functionalized building block, this compound could be a valuable intermediate in the synthesis of more complex heterocyclic systems. The reactivity of the acetyl group, combined with the potential for further functionalization of the pyridine ring, offers a versatile platform for the construction of diverse molecular architectures.
Materials Science: Pyridine-containing polymers and materials have found applications in various fields. The specific substitution pattern of this molecule could be exploited in the design of novel ligands for catalysis or in the synthesis of functional materials with tailored electronic or photophysical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Isopropylpyridin-3-yl)ethanone, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pyridine derivatives. For example, analogous compounds (e.g., 1-(3-Chloropyridin-4-yl)ethanone) are synthesized via coupling reactions under inert atmospheres, with temperature control (60–100°C) and solvent selection (e.g., THF, DMF) critical for yield optimization .
- Data Contradiction : Conflicting reports on solvent efficacy (DMF vs. acetonitrile) suggest systematic screening via Design of Experiments (DoE) to resolve trade-offs between reaction rate and purity .
Q. How is the compound purified, and what analytical techniques validate its identity?
- Methodology : Column chromatography (silica gel, hexane/EtOAc gradient) is standard. Purity is confirmed via HPLC (≥95% purity threshold) and LC-MS for molecular weight verification. Structural validation employs H/C NMR, with pyridine ring protons typically resonating at δ 7.5–8.5 ppm and acetyl groups at δ 2.1–2.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
